Lipophilicity: Isobutyl Branching Differentiates from Linear Analogs
The target compound exhibits a calculated LogP of 2.52 , positioning it between the more polar 3‑butyl‑3‑(chloromethyl)oxolane (LogP ≈ 1.29–1.4 ) and the markedly less lipophilic 3‑(chloromethyl)oxolane (LogP = 0.85 ). This intermediate lipophilicity is a direct consequence of the branched isobutyl architecture, which provides fewer solvent‑accessible surface contacts than the linear n‑butyl chain while retaining sufficient hydrophobic character to favour membrane partitioning over the completely unsubstituted scaffold. The ~1.2 log unit gap versus the n‑butyl analog corresponds to roughly a 15‑fold difference in octanol‑water distribution, a magnitude that can shift a compound across critical developability thresholds in medicinal chemistry programmes.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 3‑Butyl‑3‑(chloromethyl)oxolane: LogP ≈ 1.29–1.4; 3‑(Chloromethyl)oxolane: LogP = 0.85 |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.2 vs n‑butyl analog; ΔLogP ≈ +1.67 vs unsubstituted oxolane |
| Conditions | Computed LogP values from Fluorochem and vendor data sheets |
Why This Matters
A LogP difference of >1 log unit can translate into >10‑fold shifts in membrane permeability and metabolic stability, making isobutyl substitution a discrete design tool for tuning pharmacokinetic properties without altering the core chemotype.
